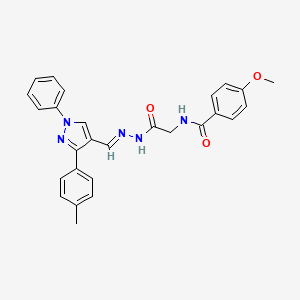![molecular formula C21H22O3S2 B15074650 4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one CAS No. 81842-35-5](/img/structure/B15074650.png)
4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C21H22O3S2. This compound is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a cyclohexenone ring. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between cyclohexanone and an appropriate aldehyde.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylsulfanyl and phenylsulfonyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(1,7-dimethyl-6-octenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
Uniqueness
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
81842-35-5 |
|---|---|
Fórmula molecular |
C21H22O3S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H22O3S2/c22-18-12-15-21(16-13-18,26(23,24)20-10-5-2-6-11-20)14-7-17-25-19-8-3-1-4-9-19/h1-6,8-12,15H,7,13-14,16-17H2 |
Clave InChI |
VKOOPADQSMWDIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=CC1=O)(CCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


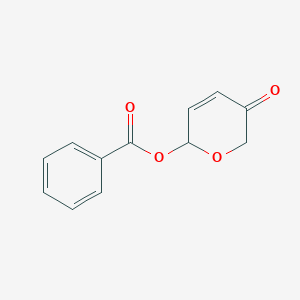
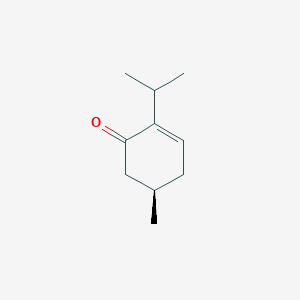
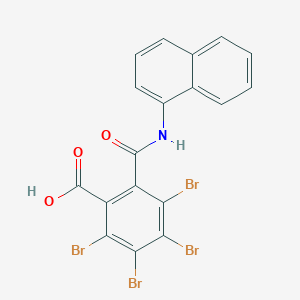
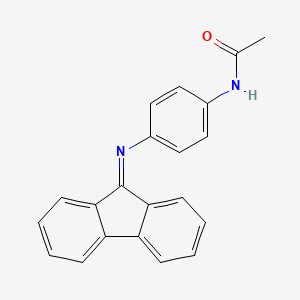
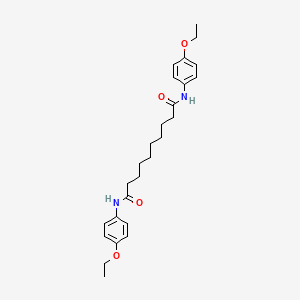
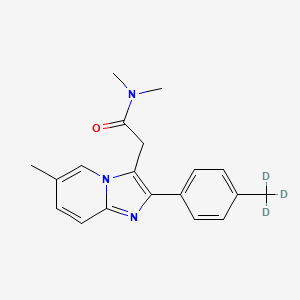
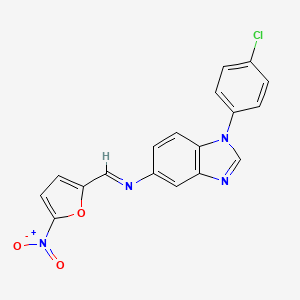
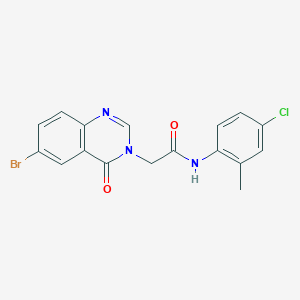
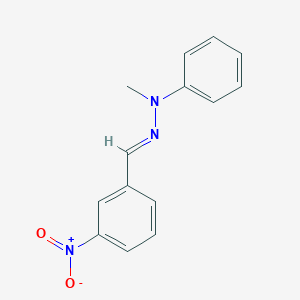
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

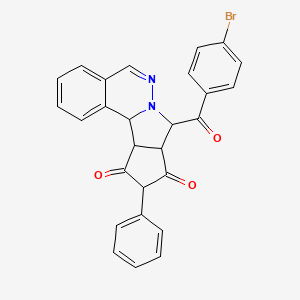
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
